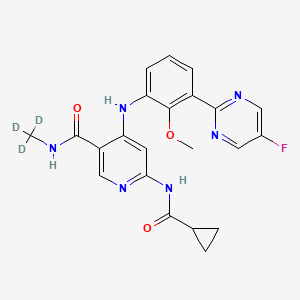

BMS-986202

Description

Properties

IUPAC Name |

6-(cyclopropanecarbonylamino)-4-[3-(5-fluoropyrimidin-2-yl)-2-methoxyanilino]-N-(trideuteriomethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN6O3/c1-24-22(31)15-11-25-18(29-21(30)12-6-7-12)8-17(15)28-16-5-3-4-14(19(16)32-2)20-26-9-13(23)10-27-20/h3-5,8-12H,6-7H2,1-2H3,(H,24,31)(H2,25,28,29,30)/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRMAVGRWHNAIG-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN=C(C=C1NC2=CC=CC(=C2OC)C3=NC=C(C=N3)F)NC(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=CN=C(C=C1NC2=CC=CC(=C2OC)C3=NC=C(C=N3)F)NC(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1771691-34-9 | |

| Record name | BMS-986202 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1771691349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-986202 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2Q5XQZ64C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Downstream Signaling Pathways of BMS-986202

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986202 is a potent and highly selective, orally active allosteric inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[1][2][3] By binding to the regulatory pseudokinase (JH2) domain of Tyk2, this compound effectively modulates the downstream signaling of key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on downstream signaling pathways, and detailed experimental protocols for assessing its activity.

Mechanism of Action

This compound employs a distinct mechanism of allosteric inhibition. Unlike many kinase inhibitors that compete with ATP at the catalytic site (JH1 domain), this compound binds to the pseudokinase (JH2) domain of Tyk2. This binding event stabilizes an inhibitory conformation of Tyk2, preventing the proper functioning of the adjacent catalytic JH1 domain. This allosteric mode of action confers high selectivity for Tyk2 over other JAK family members (JAK1, JAK2, and JAK3), thereby minimizing off-target effects.

Core Signaling Pathways Modulated by this compound

The primary consequence of Tyk2 inhibition by this compound is the disruption of the JAK/STAT signaling cascade initiated by specific cytokines. This interruption prevents the phosphorylation and subsequent nuclear translocation of Signal Transducer and Activator of Transcription (STAT) proteins, which are critical for the transcription of numerous pro-inflammatory genes.

IL-23 Signaling Pathway

The IL-23 receptor, upon binding its ligand, relies on Tyk2 and JAK2 for the phosphorylation of STAT3. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and induces the expression of genes that promote the differentiation and maintenance of Th17 cells, a key cell type in several autoimmune diseases. This compound, by inhibiting Tyk2, blocks this cascade, leading to reduced Th17 cell activity.

IL-12 Signaling Pathway

IL-12 signaling is crucial for the differentiation of Th1 cells. The IL-12 receptor associates with Tyk2 and JAK2, leading to the phosphorylation of STAT4. Activated STAT4 promotes the transcription of genes characteristic of Th1 cells, most notably Interferon-gamma (IFNγ). By inhibiting Tyk2, this compound attenuates STAT4 phosphorylation and consequently reduces IFNγ production.

Type I IFN Signaling Pathway

Type I interferons (IFN-α and IFN-β) signal through their receptor (IFNAR), which is associated with Tyk2 and JAK1. This leads to the formation of the ISGF3 complex (STAT1, STAT2, and IRF9), which translocates to the nucleus to induce the expression of numerous interferon-stimulated genes (ISGs). These genes are implicated in the pathogenesis of diseases like systemic lupus erythematosus (SLE). This compound's inhibition of Tyk2 dampens this response.

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound based on preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Target | Value | Reference |

|---|---|---|---|

| IC50 | Tyk2 JH2 | 0.19 nM | |

| Ki | Tyk2 JH2 | 0.02 nM |

| IC50 | CYP2C19 | 14 µM | |

Table 2: In Vivo Pharmacodynamic and Efficacy Data

| Model | Endpoint | Treatment | Result | Reference |

|---|---|---|---|---|

| IL-12/IL-18-induced IFNγ production (mice) | IFNγ levels | 2 mg/kg this compound | 46% reduction | |

| IL-12/IL-18-induced IFNγ production (mice) | IFNγ levels | 10 mg/kg this compound | 80% reduction | |

| IL-23-driven acanthosis (mice) | Acanthosis | 30 mg/kg this compound | Equivalent efficacy to ustekinumab | |

| Anti-CD40-induced colitis (SCID mice) | Colitis inhibition | 25 and 60 mg/kg this compound | Equivalent efficacy to anti-p40 antibody |

| Spontaneous lupus (NZB/W mice) | anti-dsDNA titers, proteinuria | Dose-dependent this compound | Dose-dependent inhibition | |

Detailed Experimental Protocols

In Vivo IL-12/IL-18-Induced IFNγ Production Assay

This protocol is designed to assess the pharmacodynamic effect of this compound on IL-12/IL-18-mediated IFNγ production in mice.

-

Animals: 8-10 week old C57BL/6 mice.

-

Reagents:

-

This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Recombinant murine IL-12 and IL-18.

-

Phosphate Buffered Saline (PBS).

-

ELISA kit for murine IFNγ.

-

-

Procedure:

-

Dose mice orally (p.o.) with vehicle or this compound at desired concentrations (e.g., 0.4, 2, 10 mg/kg).

-

After a specified time (e.g., 1-2 hours), challenge the mice with a combination of IL-12 (e.g., 1 µ g/mouse ) and IL-18 (e.g., 2 µ g/mouse ) via intraperitoneal (i.p.) injection to induce IFNγ production.

-

Collect blood samples via cardiac puncture or retro-orbital bleeding at the peak of IFNγ expression (e.g., 6 hours post-challenge).

-

Prepare serum and measure IFNγ concentrations using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage inhibition of IFNγ production for each dose group relative to the vehicle-treated control group.

-

In Vivo IL-23-Induced Epidermal Acanthosis Model

This protocol outlines a psoriasis-like skin inflammation model to evaluate the in vivo efficacy of this compound.

-

Animals: BALB/c mice.

-

Reagents:

-

This compound formulated for oral administration.

-

Recombinant murine IL-23.

-

Positive control: Ustekinumab (anti-IL-12/23 antibody).

-

4% Paraformaldehyde (PFA) for tissue fixation.

-

Hematoxylin and Eosin (H&E) stain.

-

-

Procedure:

-

Administer intradermal (i.d.) injections of IL-23 (e.g., 0.5 µg in 20 µL PBS) into the mouse ear every other day for a total of 9 days to induce epidermal thickening (acanthosis).

-

Concurrently, treat groups of mice daily with oral doses of vehicle, this compound (e.g., 3, 10, 30 mg/kg), or a positive control like ustekinumab (i.p. injection).

-

Measure ear thickness daily using a digital caliper as a non-invasive measure of inflammation.

-

At the end of the study (e.g., Day 9), euthanize the mice and excise the ears.

-

Fix the ear tissue in 4% PFA, embed in paraffin, and section.

-

Perform H&E staining on the sections.

-

Quantify epidermal thickness (acanthosis) using microscopy and image analysis software.

-

Conclusion

This compound is a highly selective, allosteric inhibitor of Tyk2 that effectively blocks the downstream signaling of IL-12, IL-23, and Type I interferons. Its targeted mechanism of action offers a promising therapeutic strategy for a range of immune-mediated inflammatory diseases. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working on Tyk2-mediated pathologies.

References

The Role of BMS-986202 in Inhibiting IL-23 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986202 is a potent, selective, and orally active small molecule inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It exhibits a novel mechanism of action by binding to the regulatory pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition of the adjacent catalytic (JH1) domain. This targeted approach allows for the selective blockade of signaling pathways driven by cytokines such as Interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs), which are pivotal in the pathogenesis of various immune-mediated inflammatory diseases. This technical guide provides an in-depth overview of the role of this compound in inhibiting IL-23 signaling, including its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization.

The IL-23 Signaling Pathway and its Role in Inflammation

Interleukin-23 is a heterodimeric cytokine, composed of a p19 subunit and a p40 subunit (shared with IL-12), that plays a crucial role in the differentiation, expansion, and maintenance of T helper 17 (Th17) cells.[1] The IL-23 signaling cascade is initiated by the binding of IL-23 to its receptor complex, which consists of the IL-12Rβ1 and IL-23R subunits. This binding event brings the associated JAK family members, TYK2 and JAK2, into close proximity, leading to their trans-phosphorylation and activation.

Activated TYK2 and JAK2 then phosphorylate specific tyrosine residues on the intracellular domain of the IL-23 receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Recruited STAT3 is subsequently phosphorylated by the activated JAKs, leading to its dimerization, nuclear translocation, and the initiation of target gene transcription. These target genes include those encoding for pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, which are hallmarks of the Th17 cell response and key drivers of inflammation in diseases like psoriasis and inflammatory bowel disease.[2][3][4]

Mechanism of Action of this compound

This compound exerts its inhibitory effect through a distinct allosteric mechanism. Unlike many kinase inhibitors that compete with ATP at the catalytic site of the JH1 domain, this compound binds with high affinity and selectivity to the pseudokinase (JH2) domain of TYK2.[5] The JH2 domain, while catalytically inactive, plays a crucial regulatory role in modulating the kinase activity of the JH1 domain. By binding to the JH2 domain, this compound stabilizes an inactive conformation of TYK2, thereby preventing its activation and subsequent downstream signaling events. This allosteric inhibition effectively blocks the phosphorylation of STAT3 in response to IL-23, leading to a reduction in the production of pathogenic Th17 cytokines.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | Parameter | Value (nM) |

| TYK2 JH2 | Binding Assay | IC50 | 0.19 |

| TYK2 JH2 | Binding Assay | Ki | 0.02 |

| IL-23 Signaling | Cellular Assay (Kit225 T cells) | IC50 | 12 |

| IFNα Signaling | Cellular Assay (Kit225 T cells) | IC50 | 10 |

| IFNα-stimulated pSTAT5 | Human Whole Blood Assay | IC50 | 58 |

| IFNα-stimulated pSTAT5 | Murine Whole Blood Assay | IC50 | 481 |

Table 2: Preclinical Efficacy of this compound in Mouse Models

| Disease Model | Dosing Regimen | Key Findings |

| IL-23-Induced Acanthosis (Psoriasis Model) | 3-30 mg/kg, oral, daily for 9 days | Dose-dependent inhibition of ear swelling. |

| Anti-CD40-Induced Colitis | Not specified | Efficacious in reducing colitis. |

| Spontaneous Lupus | Not specified | Efficacious in a model of lupus. |

| IL-12/IL-18-Induced IFNγ Production | 2 mg/kg and 10 mg/kg, oral | 46% and 80% inhibition of IFNγ production, respectively. |

Table 3: Selectivity Profile of this compound (Illustrative)

| Kinase | Domain | Selectivity vs. TYK2 JH2 (Fold) |

| JAK1 | JH1 | Highly Selective |

| JAK2 | JH1 | Highly Selective |

| JAK3 | JH1 | Highly Selective |

| Other Kinases | - | Remarkably selective over other kinase families. |

Signaling Pathways and Experimental Workflows

IL-23 Signaling Pathway and Inhibition by this compound

Caption: IL-23 signaling cascade and the point of inhibition by this compound.

Experimental Workflow for Assessing this compound Efficacy in a Psoriasis Model

Caption: Workflow for the IL-23-induced acanthosis mouse model.

Experimental Protocols

TYK2 JH2 Domain Binding Assay (Fluorescence Polarization)

This protocol describes a representative method for determining the binding affinity of compounds to the TYK2 JH2 domain.

Materials:

-

Recombinant human TYK2 JH2 protein

-

Fluorescently labeled probe (e.g., JH2 probe 1)

-

Assay buffer (e.g., JH2 Binding Buffer)

-

Test compound (this compound) and controls

-

384-well black microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 384-well plate, add the diluted test compound or control.

-

Add the fluorescently labeled probe to all wells except for the "blank" wells.

-

Add the recombinant TYK2 JH2 protein to the "positive control" and "test inhibitor" wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

IL-23-Induced Acanthosis (Psoriasis) Mouse Model

This protocol outlines the induction and assessment of a psoriasis-like skin inflammation model in mice.

Animals:

-

Female C57BL/6 mice, 8-10 weeks old.

Induction of Inflammation:

-

Anesthetize the mice using isoflurane.

-

Inject recombinant murine IL-23 (e.g., 0.5 µg in 20 µL of PBS) intradermally into the pinna of one ear. The contralateral ear can be injected with PBS as a control.

-

Repeat the injections daily or every other day for a specified period (e.g., 4 to 16 days).

Treatment:

-

Administer this compound orally at various doses (e.g., 3, 10, 30 mg/kg) daily, starting from the first day of IL-23 injections.

-

Include a vehicle control group and a positive control group (e.g., an anti-IL-23 antibody like ustekinumab).

Assessment:

-

Measure the thickness of both ears daily using a digital caliper.

-

At the end of the study, euthanize the mice and collect the ear tissue.

-

For histopathological analysis, fix the tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for epidermal thickness (acanthosis), and inflammatory cell infiltration.

-

For cytokine analysis, homogenize the ear tissue and measure the levels of IL-17A and IL-22 using ELISA or multiplex assays.

Western Blot for STAT3 Phosphorylation

This protocol describes a general method to assess the inhibition of STAT3 phosphorylation in a cellular context.

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., human T-cells) to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with recombinant human IL-23 (e.g., 20 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation. Include an unstimulated control.

Protein Extraction and Western Blotting:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against phosphorylated STAT3 (p-STAT3, Tyr705) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH).

Clinical Development

A Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study (NCT02763969) has been completed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy subjects, and to assess its safety, tolerability, pharmacokinetics, pharmacodynamics, and clinical efficacy in subjects with moderate to severe psoriasis. The results of this trial have not yet been fully published.

Conclusion

This compound represents a promising therapeutic agent that selectively inhibits IL-23 signaling through a novel allosteric mechanism. By targeting the TYK2 JH2 domain, it effectively blocks the downstream activation of STAT3 and the production of pathogenic Th17 cytokines. Preclinical studies have demonstrated its efficacy in relevant models of inflammatory diseases. The high selectivity of this compound for TYK2 may offer an improved safety profile compared to broader-acting JAK inhibitors. Further clinical development will be crucial to fully elucidate the therapeutic potential of this innovative molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Th17 cytokines interleukin (IL)-17 and IL-22 modulate distinct inflammatory and keratinocyte-response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pivotal roles of T-helper 17-related cytokines, IL-17, IL-22, and IL-23, in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytokine Mediators of Th17 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to BMS-986202: A Selective Allosteric TYK2 Inhibitor Modulating the Type I Interferon Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986202 is a next-generation, orally bioavailable small molecule that selectively inhibits Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] Unlike pan-JAK inhibitors, this compound employs a unique allosteric mechanism, binding to the regulatory pseudokinase (JH2) domain of TYK2.[2] This confers a high degree of selectivity, enabling the targeted modulation of signaling pathways driven by Type I interferons (IFNs), interleukin-12 (IL-12), and interleukin-23 (IL-23), which are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative effects on key signaling pathways.

Introduction to TYK2 and the Type I Interferon Pathway

TYK2 is a crucial component of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors.[4] Specifically, TYK2 is essential for the signaling of Type I IFNs (IFN-α/β), IL-12, and IL-23. These cytokines are central to both innate and adaptive immunity. Dysregulation of these pathways is a hallmark of many autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.

The Type I IFN pathway, upon binding of IFN-α or IFN-β to their receptor (IFNAR), leads to the activation of TYK2 and JAK1. This initiates a phosphorylation cascade, resulting in the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). The activated STATs then translocate to the nucleus to regulate the expression of hundreds of interferon-stimulated genes (ISGs), which mediate antiviral, antiproliferative, and immunomodulatory responses.

Mechanism of Action of this compound

This compound is a structural analog of deucravacitinib and functions as a highly selective, allosteric inhibitor of TYK2. Unlike ATP-competitive JAK inhibitors that bind to the conserved active site (JH1 domain), this compound binds to the regulatory pseudokinase (JH2) domain of TYK2. This unique binding mode stabilizes an inhibitory interaction between the JH2 and JH1 domains, locking the TYK2 enzyme in an inactive conformation. This allosteric inhibition prevents the downstream phosphorylation and activation of STAT proteins, thereby blocking the signaling cascades of Type I IFNs, IL-12, and IL-23.

Figure 1: Mechanism of Action of this compound in the Type I IFN Pathway.

Quantitative Data

The following tables summarize the in vitro potency and selectivity of this compound and the closely related TYK2 inhibitor, deucravacitinib.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | IC50 (nM) | Reference |

| TYK2 JH2 Binding | 0.19 | |

| IFNα-stimulated STAT5 phosphorylation (human whole blood) | 58 | |

| IFNα signaling in Kit225 T cells | 10 | |

| IL-23 signaling in Kit225 T cells | 12 |

Table 2: Selectivity Profile of Deucravacitinib (a close analog of this compound) in Whole Blood Assays

| Target | IC50 (nM) | Selectivity vs. TYK2 | Reference |

| TYK2 | 5.4 | - | |

| JAK1 | >10,000 | >1852-fold | |

| JAK2 | >10,000 | >1852-fold | |

| JAK3 | 2,930 | ~543-fold |

Experimental Protocols

TYK2 JH2 Domain Binding Assay

This assay quantifies the binding affinity of a compound to the isolated pseudokinase (JH2) domain of TYK2.

-

Principle: A competitive binding assay format is utilized. A fusion protein of the human TYK2 JH2 domain is incubated with a biotinylated small molecule ligand immobilized on streptavidin-coated magnetic beads. The test compound (this compound) is added in varying concentrations to compete with the immobilized ligand for binding to the TYK2 JH2 domain. The amount of TYK2 JH2 bound to the beads is quantified, typically using a DNA-tagged fusion protein and qPCR readout.

-

Protocol Outline:

-

Prepare affinity resin by incubating streptavidin-coated magnetic beads with a biotinylated small molecule ligand that binds to the TYK2 JH2 domain.

-

Wash the beads to remove unbound ligand and block with a solution containing BSA to reduce non-specific binding.

-

Prepare a reaction mixture containing the DNA-tagged TYK2 JH2 fusion protein extract and varying concentrations of this compound.

-

Add the prepared affinity beads to the reaction mixture and incubate to allow for competitive binding.

-

Separate the beads from the solution using a magnet and wash to remove unbound protein.

-

Elute the bound protein-DNA complex from the beads.

-

Quantify the amount of eluted DNA using quantitative PCR (qPCR).

-

Calculate the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

-

Figure 2: Workflow for TYK2 JH2 Domain Binding Assay.

Cellular STAT Phosphorylation Assay (Phospho-Flow)

This assay measures the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

-

Principle: Whole blood or PBMCs are pre-incubated with this compound and then stimulated with a cytokine known to signal through TYK2 (e.g., IFN-α). The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the phosphorylated form of a downstream STAT protein (e.g., phospho-STAT5). The level of STAT phosphorylation in specific cell populations (e.g., T cells, B cells) is quantified by flow cytometry.

-

Protocol Outline:

-

Collect whole blood or isolate PBMCs from healthy donors.

-

Aliquot the blood or cells into tubes and pre-incubate with a dose range of this compound for a specified time (e.g., 1-2 hours) at 37°C.

-

Stimulate the cells with a specific cytokine (e.g., recombinant human IFN-α) for a short period (e.g., 15-30 minutes) at 37°C. Include an unstimulated control.

-

Fix the cells immediately by adding a fixation buffer (e.g., paraformaldehyde-based).

-

Permeabilize the cells using a permeabilization buffer (e.g., methanol-based).

-

Stain the cells with a cocktail of fluorescently labeled antibodies, including an antibody against a specific phospho-STAT (e.g., Alexa Fluor 647 anti-STAT5 (pY694)) and cell surface markers to identify cell populations of interest (e.g., CD3 for T cells, CD19 for B cells).

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of the phospho-STAT signal.

-

Calculate the IC50 value by plotting the percentage of inhibition of the cytokine-induced phospho-STAT signal against the concentration of this compound.

-

Figure 3: Workflow for Cellular STAT Phosphorylation Assay.

Signaling Pathways Modulated by this compound

This compound's selective inhibition of TYK2 allows for the targeted modulation of specific cytokine signaling pathways implicated in autoimmune diseases.

Type I Interferon (IFN-α/β) Signaling

Type I IFNs signal through the IFNAR1/IFNAR2 receptor complex, which is associated with TYK2 and JAK1. This compound blocks the activation of TYK2, thereby inhibiting the downstream phosphorylation of STATs and the expression of interferon-stimulated genes.

Interleukin-12 (IL-12) Signaling

IL-12 signals through a receptor composed of IL-12Rβ1 and IL-12Rβ2, which are associated with TYK2 and JAK2, respectively. By inhibiting TYK2, this compound blocks IL-12-mediated signaling, which is critical for the differentiation of T helper 1 (Th1) cells and the production of IFN-γ.

Figure 4: this compound Inhibition of the IL-12 Signaling Pathway.

Interleukin-23 (IL-23) Signaling

IL-23, which shares the p40 subunit with IL-12, signals through a receptor composed of IL-12Rβ1 and IL-23R. This receptor complex is also associated with TYK2 and JAK2. Inhibition of TYK2 by this compound disrupts IL-23 signaling, which is a key driver of the differentiation and maintenance of T helper 17 (Th17) cells, potent producers of pro-inflammatory cytokines like IL-17.

Figure 5: this compound Inhibition of the IL-23 Signaling Pathway.

Conclusion

This compound is a highly selective, allosteric inhibitor of TYK2 that represents a significant advancement in the targeted therapy of immune-mediated diseases. Its unique mechanism of action allows for the potent and specific modulation of the Type I IFN, IL-12, and IL-23 pathways while sparing other JAK-STAT signaling cascades. This high degree of selectivity is anticipated to translate into a favorable safety and tolerability profile compared to broader-acting JAK inhibitors. The data presented in this technical guide underscore the potential of this compound as a promising therapeutic agent for a range of autoimmune and inflammatory conditions. Further clinical investigation is ongoing to fully elucidate its therapeutic efficacy and safety in patient populations.

References

The Discovery and Development of BMS-986202 (Deucravacitinib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986202, also known as deucravacitinib, is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2] As a key mediator in the signaling of pro-inflammatory cytokines such as interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs), TYK2 represents a compelling therapeutic target for a range of immune-mediated diseases.[1][3] Deucravacitinib distinguishes itself from pan-Janus kinase (JAK) inhibitors by selectively binding to the regulatory pseudokinase (JH2) domain of TYK2, offering a highly specific mechanism of action.[1] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of this compound.

Discovery and Medicinal Chemistry

The development of this compound stemmed from a search for structurally diverse ligands targeting the TYK2 JH2 domain, building upon the scaffold of an earlier clinical candidate, BMS-986165. A key breakthrough in the discovery of this compound was the exploration of a novel binding pocket within the JH2 domain. Optimization of a nicotinamide scaffold, including the strategic addition of a single fluorine atom, significantly enhanced the compound's permeability, leading to the identification of this compound.

Mechanism of Action

Deucravacitinib's unique mechanism of action involves binding to the regulatory JH2 domain of TYK2, which induces a conformational change that locks the kinase in an inactive state. This allosteric inhibition prevents the trans-phosphorylation and activation of the catalytic (JH1) domain, thereby blocking downstream signaling cascades initiated by cytokines that rely on TYK2. This targeted approach allows for the selective inhibition of TYK2-mediated pathways while sparing other JAK family members (JAK1, JAK2, and JAK3), which is anticipated to result in a more favorable safety profile compared to less selective JAK inhibitors.

Signaling Pathways

This compound primarily modulates the signaling of cytokines crucial to the pathogenesis of various autoimmune diseases.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and clinical studies.

Table 1: In Vitro Potency and Selectivity

| Target/Assay | IC50 (nM) | Selectivity Fold vs. TYK2 | Reference |

| TYK2 (JH2 Binding) | 0.19 | - | |

| TYK2 (IL-12-induced IFN-γ production in human whole blood) | - | - | |

| IFNα-stimulated STAT5 phosphorylation (human whole blood) | 58 | - | |

| IL-23-stimulated signaling (Kit225 T cells) | 12 | - | |

| IFNα-stimulated signaling (Kit225 T cells) | 10 | - | |

| JAK1/3 (IL-2-induced STAT5 phosphorylation in human whole blood) | >10,000 | >172 | |

| JAK2/2 (TPO-induced STAT3 phosphorylation in human whole blood) | >10,000 | >172 | |

| JAK1 (in vitro kinase assay) | >10,000 | >52,632 | |

| JAK2 (in vitro kinase assay) | >10,000 | >52,632 | |

| JAK3 (in vitro kinase assay) | >10,000 | >52,632 |

Table 2: Pharmacokinetic Parameters in Healthy Volunteers (Single Ascending Dose)

| Dose | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng*hr/mL) | t1/2 (hr) | Reference |

| 3 mg | 29.5 | 1.0 | 225 | 7.9 | |

| 6 mg | 68.3 | 1.0 | 549 | 9.6 | |

| 12 mg | 166 | 1.0 | 1430 | 10.1 | |

| 20 mg | 296 | 1.0 | 2800 | 10.4 | |

| 40 mg | 710 | 1.0 | 7390 | 15.0 |

Table 3: Phase 3 Clinical Efficacy in Moderate-to-Severe Psoriasis (POETYK PSO-1)

| Endpoint (Week 16) | Deucravacitinib 6 mg QD (n=332) | Placebo (n=166) | Apremilast 30 mg BID (n=168) | Reference |

| PASI 75 Response (%) | 58.4 | 12.7 | 35.1 | |

| sPGA 0/1 Response (%) | 53.6 | 7.2 | 32.1 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

TYK2 JH2 Binding Assay (Luminescence Resonance Energy Transfer)

This protocol describes a general approach for a competitive binding assay using Lanthanide Resonance Energy Transfer (LRET).

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of concentrations.

-

Dilute a terbium-labeled anti-tag antibody and a tagged recombinant human TYK2 JH2 protein in an appropriate assay buffer.

-

Dilute a fluorescent tracer that binds to the TYK2 JH2 domain in the assay buffer.

-

-

Assay Procedure:

-

Dispense a small volume of the this compound dilutions or DMSO (vehicle control) into the wells of a microplate.

-

Add a mixture of the terbium-labeled antibody and the TYK2 JH2 protein to each well.

-

Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for antibody-protein binding.

-

Add the fluorescent tracer to all wells.

-

Incubate for a further period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a suitable plate reader.

-

Calculate the LRET ratio (acceptor emission / donor emission).

-

Plot the LRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

STAT Phosphorylation Assay in Primary Human T Cells

This protocol outlines the measurement of STAT phosphorylation in response to cytokine stimulation.

Methodology:

-

Cell Isolation and Culture:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

-

Enrich for CD4+ T cells using negative selection magnetic beads.

-

Culture the purified CD4+ T cells in appropriate culture medium.

-

-

Inhibitor Treatment and Cytokine Stimulation:

-

Pre-incubate the CD4+ T cells with varying concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with a specific cytokine (e.g., IL-12 for pSTAT4, IL-23 for pSTAT3, or IFN-α for pSTAT1/2) for a short period (e.g., 15-30 minutes).

-

-

Fixation, Permeabilization, and Staining:

-

Fix the cells with a formaldehyde-based fixation buffer.

-

Permeabilize the cells with a methanol-based permeabilization buffer.

-

Stain the cells with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT4-PE) and cell surface markers (e.g., anti-CD4-FITC).

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the CD4+ T cell population.

-

Quantify the median fluorescence intensity (MFI) of the phospho-STAT signal in the presence and absence of the inhibitor.

-

Calculate the percent inhibition of STAT phosphorylation at each inhibitor concentration and determine the IC50 value.

-

In Vivo Efficacy in a Mouse Model of IL-23-Induced Acanthosis

This model is used to assess the efficacy of compounds in a psoriasis-like skin inflammation model.

Methodology:

-

Animal Model:

-

Use appropriate mouse strains (e.g., C57BL/6).

-

Administer recombinant mouse IL-23 intradermally into the ear pinna on alternating days.

-

-

Drug Administration:

-

Administer this compound or vehicle control orally once or twice daily, starting from the first day of IL-23 injection.

-

-

Efficacy Readouts:

-

Measure ear thickness daily using a digital caliper.

-

At the end of the study, collect ear tissue for histological analysis (H&E staining) to assess acanthosis (epidermal thickening) and inflammatory cell infiltration.

-

Homogenize ear tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-22) by ELISA or qPCR.

-

In Vivo Efficacy in a Mouse Model of Anti-CD40-Induced Colitis

This model evaluates the efficacy of compounds in an acute, T-cell independent model of colitis.

Methodology:

-

Animal Model:

-

Use immunodeficient mice (e.g., RAG2-/-) to avoid a T-cell-dependent response.

-

Induce colitis by a single intraperitoneal injection of an agonistic anti-CD40 antibody.

-

-

Drug Administration:

-

Administer this compound or vehicle control orally, starting before or at the time of anti-CD40 injection.

-

-

Efficacy Readouts:

-

Monitor body weight daily as an indicator of disease severity.

-

At a predetermined time point (e.g., day 7), collect colon tissue.

-

Measure colon length and weight.

-

Perform histological analysis of colon sections to assess inflammation, epithelial damage, and immune cell infiltration.

-

Measure cytokine levels in colon homogenates or serum.

-

Conclusion

This compound (deucravacitinib) represents a significant advancement in the treatment of immune-mediated diseases. Its novel allosteric mechanism of action, which confers high selectivity for TYK2, translates into a promising efficacy and safety profile. The comprehensive preclinical and clinical data, supported by detailed experimental methodologies, provide a strong foundation for its continued development and clinical use. This technical guide serves as a valuable resource for researchers and drug development professionals seeking to understand the discovery and development of this innovative therapeutic agent.

References

The Structural-Activity Relationship of BMS-986202: A Deep Dive into a Selective TYK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

BMS-986202 is a clinical-stage, orally bioavailable, selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It exerts its therapeutic effect through a unique allosteric inhibition mechanism by binding to the pseudokinase (JH2) domain of TYK2. This targeted approach allows for the modulation of key cytokine signaling pathways, including those of interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons, which are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of this compound, detailing its development from its predecessor, deucravacitinib (BMS-986165), and the key molecular modifications that confer its distinct pharmacological profile.

From Deucravacitinib to this compound: A Journey of Refined Selectivity and Potency

The development of this compound stemmed from the foundational SAR studies of deucravacitinib. The core strategy involved the exploration of six-membered heteroaryl groups to replace the N-methyl triazolyl moiety present in deucravacitinib, aiming to optimize potency, selectivity, and pharmacokinetic properties.

A pivotal moment in the discovery of this compound was the identification of a novel binding pocket through the X-ray co-crystal structure of an early lead compound. This discovery opened new avenues for enhancing ligand-protein interactions. A key structural feature that emerged was the incorporation of a tertiary amide group, which facilitates a crucial hydrogen bonding interaction with the threonine 599 residue within the TYK2 JH2 domain.

Further optimization led to the exploration of nicotinamide derivatives. A significant breakthrough was achieved with the introduction of a single fluorine atom to the nicotinamide ring. This seemingly minor modification resulted in a substantial improvement in the compound's permeability, a critical factor for oral drug absorption and bioavailability. This fluorinated nicotinamide analog was identified as this compound. Additionally, this compound is a deuterated compound, a modification often employed to improve metabolic stability and pharmacokinetic properties.

Quantitative Analysis of Preclinical Efficacy

While a detailed SAR table with a broad range of analogs and their corresponding in vitro potencies is not publicly available, preclinical studies in animal models provide valuable quantitative data on the in vivo efficacy of this compound.

| Preclinical Model | Endpoint | Dosage of this compound | Observed Effect |

| Mouse model of IL-12/IL-18-induced inflammation | IFN-γ production | Dose-dependent | Up to 80% reduction in IFN-γ levels at the highest dose. |

| Mouse model of IL-23-driven acanthosis (psoriasis model) | Acanthosis (skin thickening) | 30 mg/kg once daily | Efficacy at least equivalent to the positive control, ustekinumab. |

| Mouse model of anti-CD40-induced colitis | Colitis severity | Dose-dependent | Inhibition of colitis development. |

Signaling Pathways Modulated by this compound

This compound's mechanism of action involves the disruption of the signaling cascades initiated by key pro-inflammatory cytokines. By binding to the TYK2 JH2 domain, it allosterically inhibits the kinase activity of the JH1 domain, thereby preventing the phosphorylation and activation of downstream STAT (Signal Transducer and Activator of Transcription) proteins.

Caption: TYK2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols for Assessing TYK2 Inhibition

The evaluation of TYK2 inhibitors like this compound involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

TYK2 JH2 Binding Assay (Fluorescence Polarization)

This assay is designed to quantify the binding affinity of a compound to the TYK2 JH2 domain.

Principle: The assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled ligand (probe) that binds to the TYK2 JH2 domain will have a high FP value due to its slow rotation in solution when bound to the larger protein. When an unlabeled inhibitor (e.g., this compound) competes with the probe for binding to the JH2 domain, the displaced probe tumbles more rapidly in solution, resulting in a decrease in the FP signal. The magnitude of this decrease is proportional to the binding affinity of the inhibitor.

Methodology:

-

Reagents and Materials:

-

Recombinant human TYK2 JH2 protein

-

Fluorescently labeled probe with known affinity for TYK2 JH2

-

Assay buffer (e.g., Tris-based buffer with additives to prevent non-specific binding)

-

Test compound (this compound) serially diluted

-

384-well black microplates

-

Microplate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Add a fixed concentration of the TYK2 JH2 protein to the wells of the microplate.

-

Add serial dilutions of the test compound to the wells.

-

Add a fixed concentration of the fluorescent probe to all wells.

-

Incubate the plate at room temperature for a defined period to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

-

Data Analysis:

-

The FP values are plotted against the logarithm of the inhibitor concentration.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent probe.

-

Caption: Workflow for a TYK2 JH2 Fluorescence Polarization Binding Assay.

Cell-Based STAT Phosphorylation Assay

This assay measures the functional consequence of TYK2 inhibition by quantifying the phosphorylation of STAT proteins in response to cytokine stimulation.

Principle: In a relevant cell line, cytokine stimulation (e.g., with IL-12 or IL-23) activates the TYK2 signaling pathway, leading to the phosphorylation of specific STAT proteins (e.g., STAT3, STAT4). A potent TYK2 inhibitor will block this phosphorylation in a dose-dependent manner. The levels of phosphorylated STAT (pSTAT) can be quantified using various methods, such as ELISA, Western blotting, or flow cytometry.

Methodology (using a plate-based immunoassay):

-

Cell Culture and Treatment:

-

Seed a cytokine-responsive cell line (e.g., NK-92 cells for IL-12 signaling) in a 96-well plate and culture overnight.

-

Pre-incubate the cells with serial dilutions of the test compound (this compound) for a specified time.

-

Stimulate the cells with a specific cytokine (e.g., IL-12) for a short period to induce STAT phosphorylation.

-

-

Cell Lysis and Detection:

-

Lyse the cells to release the intracellular proteins.

-

Transfer the cell lysates to an ELISA plate coated with a capture antibody specific for the total STAT protein.

-

Add a detection antibody that specifically recognizes the phosphorylated form of the STAT protein. This antibody is typically conjugated to an enzyme (e.g., HRP).

-

Add a substrate that is converted by the enzyme to produce a colorimetric or chemiluminescent signal.

-

-

Data Analysis:

-

Measure the signal intensity using a microplate reader.

-

The signal is proportional to the amount of pSTAT.

-

Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for the inhibition of STAT phosphorylation.

-

Conclusion

The structural-activity relationship of this compound exemplifies a successful rational drug design strategy. Through systematic modifications of the deucravacitinib scaffold, researchers at Bristol Myers Squibb were able to identify a novel binding pocket and optimize ligand interactions within the TYK2 JH2 domain. The key discoveries of the importance of the tertiary amide for hydrogen bonding and the permeability-enhancing effect of fluorination were instrumental in the development of this compound as a potent and selective allosteric inhibitor of TYK2. The preclinical data underscore its potential as a therapeutic agent for a range of immune-mediated diseases, and its unique mechanism of action offers a differentiated profile compared to broader-acting JAK inhibitors. The experimental protocols outlined provide a framework for the continued discovery and characterization of next-generation TYK2 inhibitors.

Preclinical Pharmacology of BMS-986202: A Selective Allosteric Tyk2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of BMS-986202, a potent and selective, orally active allosteric inhibitor of Tyrosine Kinase 2 (Tyk2). By binding to the regulatory pseudokinase (JH2) domain, this compound effectively modulates inflammatory signaling pathways implicated in a range of autoimmune diseases.[1] This document details the mechanism of action, in vitro and in vivo pharmacological data, and key experimental methodologies.

Mechanism of Action

This compound is a second-generation Tyk2 inhibitor that shares its mechanism of action with deucravacitinib.[1] It selectively binds to the JH2 pseudokinase domain of Tyk2, inducing a conformational change that allosterically inhibits the catalytic activity of the adjacent JH1 kinase domain.[1] This targeted approach provides remarkable selectivity for Tyk2 over other Janus kinase (JAK) family members (JAK1, JAK2, and JAK3), minimizing off-target effects.[2]

The inhibition of Tyk2 by this compound disrupts the signaling of key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α/β).[1] These cytokines are pivotal in the pathogenesis of numerous autoimmune and inflammatory disorders.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various binding and cell-based assays, demonstrating its high potency and selectivity for Tyk2.

Table 1: In Vitro Activity of this compound

| Parameter | Target/Assay | Value | Reference |

| Binding Affinity | |||

| IC50 | Tyk2 JH2 | 0.19 nM | |

| Ki | Tyk2 JH2 | 0.02 nM | |

| Cellular Activity | |||

| IC50 | IFNα-stimulated STAT5 phosphorylation (human whole blood) | 58 nM | |

| IC50 | IFNα-stimulated STAT5 phosphorylation (mouse whole blood) | 481 nM | |

| IC50 | IFNα signaling (Kit225 T cells) | 10 nM | |

| IC50 | IL-23 signaling (Kit225 T cells) | 12 nM | |

| Cytochrome P450 Inhibition | |||

| IC50 | CYP2C19 | 14 µM |

In Vivo Pharmacology

The efficacy of this compound has been evaluated in several murine models of autoimmune and inflammatory diseases, demonstrating its potential as an oral therapeutic agent.

IL-23-Driven Acanthosis (Psoriasis Model)

In a mouse model where psoriasis-like skin inflammation (acanthosis) is induced by intradermal injections of IL-23, this compound demonstrated a dose-dependent inhibition of ear swelling.

| Dose (mg/kg, p.o., daily) | Treatment Duration | Endpoint | Result | Reference |

| 3, 10, 30 | 9 days | Ear Swelling | Dose-responsive inhibition | |

| 30 | 9 days | Ear Swelling | Equivalent efficacy to ustekinumab (positive control) |

Anti-CD40-Induced Colitis (Inflammatory Bowel Disease Model)

In a severe combined immunodeficient (SCID) mouse model of colitis induced by an anti-CD40 antibody, oral administration of this compound led to a dose-dependent reduction in disease severity.

| Dose (mg/kg, p.o.) | Treatment Duration | Endpoint | Result | Reference |

| 25, 60 | 6 days | Histopathology | Dose-dependent inhibition of colitis | |

| 25, 60 | 6 days | Histopathology | Equivalent efficacy to anti-p40 antibody (positive control) |

IL-12/IL-18-Induced IFNγ Production

This compound effectively suppressed the production of IFNγ induced by the combination of IL-12 and IL-18 in mice, a key pathway in inflammatory responses.

| Dose (mg/kg, p.o.) | Endpoint | Result | Reference |

| 2 | IFNγ Production | 46% inhibition | |

| 10 | IFNγ Production | 80% inhibition |

Pharmacokinetics

Pharmacokinetic studies in preclinical species have shown that this compound possesses favorable oral bioavailability.

Table 5: Pharmacokinetic Parameters of this compound

| Species | Oral Bioavailability | Serum Protein Binding | Liver Microsomal Half-life | Reference |

| Mouse | Up to 62-100% | 89.3% - 96.0% | >120 min | |

| Rat | Up to 62-100% | 89.3% - 96.0% | >120 min | |

| Dog | Up to 62-100% | 89.3% - 96.0% | 89 min | |

| Monkey | Up to 62-100% | 89.3% - 96.0% | >120 min | |

| Human | - | 89.3% - 96.0% | >120 min |

Experimental Protocols

IL-23-Induced Acanthosis Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in a model of psoriasis-like skin inflammation.

Animals: C57BL/6 female mice (9-11 weeks old).

Procedure:

-

Mice are anesthetized.

-

20 µL of PBS containing 500 ng of recombinant murine IL-23 is injected intradermally into the ear every other day for the duration of the study (e.g., 9 days).

-

This compound is administered orally at doses of 3, 10, and 30 mg/kg daily.

-

Ear thickness is measured daily using a caliper to assess inflammation.

-

At the end of the study, ear tissue can be collected for histological analysis (e.g., H&E staining to assess acanthosis, parakeratosis, and inflammatory infiltrates) and gene expression analysis (e.g., qPCR for inflammatory markers).

Anti-CD40-Induced Colitis Mouse Model

Objective: To assess the efficacy of this compound in a model of innate immunity-driven colitis.

Animals: Severe Combined Immunodeficient (SCID) or Rag2-/- mice.

Procedure:

-

Colitis is induced by a single intraperitoneal (i.p.) injection of an agonistic anti-CD40 antibody (e.g., 100 µg).

-

This compound is administered orally at specified doses (e.g., 25 and 60 mg/kg) for a defined period (e.g., 6 days).

-

Clinical signs of colitis, such as body weight loss and stool consistency (Disease Activity Index - DAI), are monitored daily.

-

At the termination of the experiment, colons are excised, and their weight and length are measured.

-

Colon tissue is processed for histopathological evaluation to score the degree of inflammation, crypt damage, and cellular infiltration.

Visualizations

Caption: Mechanism of action of this compound.

Caption: Inhibition of Tyk2-mediated signaling pathways by this compound.

Caption: Experimental workflow for the IL-23-induced acanthosis model.

References

An In-Depth Technical Guide to the In Vitro Characterization of BMS-986202, a Selective Allosteric TYK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986202 is a potent, selective, and orally active inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of enzymes.[1][2] Developed as a clinical candidate for the treatment of various autoimmune and inflammatory diseases, this compound is chemically analogous to deucravacitinib (BMS-986165).[3] Its mechanism of action is distinguished by its allosteric inhibition of TYK2 by binding to the regulatory pseudokinase (JH2) domain.[3][4] This novel mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3), which is a significant advantage in minimizing off-target effects associated with pan-JAK inhibition. This guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism, quantitative profile, and the experimental protocols used for its evaluation.

Mechanism of Action and Signaling Pathway

TYK2 is an intracellular kinase that is critical for relaying signals from key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α/β). These cytokines are central to the pathophysiology of numerous immune-mediated diseases.

Upon cytokine binding to their respective cell surface receptors, TYK2 forms heterodimers with other JAK proteins (e.g., TYK2/JAK2 for IL-12/IL-23, TYK2/JAK1 for Type I IFN) and becomes activated through trans-phosphorylation. Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and modulate the transcription of target genes, driving inflammatory responses.

This compound exerts its inhibitory effect by binding to the TYK2 pseudokinase (JH2) domain, which is structurally distinct from the highly conserved active kinase (JH1) domain. This allosteric binding locks the JH2 domain in an inhibitory conformation, which in turn prevents the activation of the JH1 catalytic domain, thereby blocking the entire downstream signaling cascade. This mechanism is the basis for its remarkable selectivity.

Quantitative In Vitro Profile

The potency and selectivity of this compound have been quantified through a series of biochemical and cell-based assays. The data are summarized in the tables below.

Table 1: Biochemical Binding Affinity of this compound

This table details the direct binding affinity of this compound to its target, the isolated TYK2 JH2 pseudokinase domain.

| Target | Assay Type | Parameter | Value (nM) |

| TYK2 JH2 Domain | Biochemical Binding | IC₅₀ | 0.19 |

| TYK2 JH2 Domain | Biochemical Binding | Kᵢ | 0.02 |

Table 2: Functional Potency of this compound in Cellular Assays

This table presents the potency of this compound in inhibiting cytokine-induced signaling in various cell-based systems, reflecting its activity in a more physiologically relevant context.

| Cellular System | Stimulation | Endpoint | IC₅₀ (nM) |

| Kit225 T cells | IFNα | STAT5 Phosphorylation | 10 |

| Kit225 T cells | IL-23 | Signaling | 12 |

| Human Whole Blood | IFNα | STAT5 Phosphorylation | 58 |

| Mouse Whole Blood | IFNα | STAT5 Phosphorylation | 481 |

Table 3: Selectivity Profile of this compound

This table highlights the selectivity of this compound, demonstrating its weak activity against off-target enzymes, which is critical for its safety profile.

| Target | Parameter | Value (µM) | Selectivity vs. TYK2 JH2 (IC₅₀) |

| CYP2C19 | IC₅₀ | 14 | >73,000-fold |

Note: this compound is reported to be remarkably selective over other kinases, including other members of the JAK family.

Detailed Experimental Methodologies

The characterization of this compound relies on robust and reproducible in vitro assays. Detailed protocols for key experiments are provided below.

TYK2 JH2 Domain Binding Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for quantifying the binding affinity of inhibitors to a kinase domain. The assay measures the displacement of a fluorescently labeled tracer from the kinase by the test compound.

Methodology:

-

Reagent Preparation: All reagents are diluted in an appropriate kinase assay buffer. A serial dilution of this compound is prepared in DMSO and then further diluted in the assay buffer.

-

Assay Reaction: The assay is performed in a low-volume 384-well plate.

-

Test compound (this compound) or DMSO (vehicle control) is added to the wells.

-

A mixture of the biotinylated TYK2 JH2 protein and a Europium (Eu³⁺) cryptate-labeled streptavidin (donor fluorophore) is added.

-

A fluorescently-labeled ATP-competitive tracer (e.g., labeled with Alexa Fluor 647, the acceptor fluorophore) is added to initiate the binding reaction.

-

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Detection: The plate is read on an HTRF-compatible microplate reader. The Eu³⁺ cryptate is excited at ~320-340 nm, and dual-wavelength emission is measured at 620 nm (Eu³⁺ emission) and 665 nm (acceptor emission).

-

Data Analysis: The HTRF ratio (Emission at 665 nm / Emission at 620 nm) is calculated. This ratio is proportional to the amount of tracer bound to the kinase. The data are plotted against the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Cellular STAT Phosphorylation Assay (Flow Cytometry)

This functional assay measures the ability of this compound to inhibit cytokine-induced STAT phosphorylation within whole cells, providing a direct measure of its intracellular potency.

References

Methodological & Application

Application Notes and Protocols for BMS-986202 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of BMS-986202, a selective Tyrosine Kinase 2 (TYK2) inhibitor, in various in vivo mouse models of immune-mediated inflammatory diseases.

Introduction to this compound

This compound is a potent, selective, and orally active allosteric inhibitor of TYK2. It uniquely binds to the pseudokinase (JH2) domain of TYK2, leading to the inhibition of its kinase activity.[1] This mechanism provides high selectivity for TYK2 over other Janus kinase (JAK) family members.[2] TYK2 is a key mediator of signaling for pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α). By inhibiting TYK2, this compound effectively blocks these downstream signaling pathways, making it a promising therapeutic agent for a range of autoimmune and inflammatory conditions.

Mechanism of Action: TYK2 Signaling Pathway

This compound functions by allosterically inhibiting TYK2. This diagram illustrates the signaling cascade that is disrupted by the inhibitor.

Quantitative Data Summary

The following tables summarize the efficacy of this compound across various preclinical mouse models.

Table 1: Pharmacodynamic Activity of this compound

| Model | Biomarker | Doses (mg/kg, p.o.) | Inhibition | Reference |

| IL-12/IL-18-induced C57BL/6 Mice | IFNγ Production | 2 | 46% | |

| 10 | 80% |

Table 2: Efficacy in Disease Models

| Disease Model | Mouse Strain | Key Outcome | Doses (mg/kg, p.o.) | Result | Reference |

| IL-23-Driven Acanthosis (Psoriasis model) | C57BL/6 | Ear Swelling | 3, 10, 30 (daily) | Dose-responsive inhibition of acanthosis. | |

| Type 1 Diabetes | NOD (Non-obese diabetic) | Diabetes Incidence | 30 (daily for 6 weeks) | 44% decrease in diabetes incidence. | |

| Type 1 Diabetes | RIP-LCMV-GP | Diabetes Incidence | Not specified | 80% reduction in diabetes incidence. | |

| Anti-CD40-Induced Colitis | SCID (Severe combined immunodeficiency) | Colitis | Not specified | Efficacy demonstrated. |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Protocol 1: IL-23-Driven Acanthosis Model (Psoriasis-like Inflammation)

This model is used to evaluate the efficacy of compounds in treating psoriasis-like skin inflammation.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Recombinant mouse IL-23

-

C57BL/6 mice (female, 9-11 weeks old)

-

Calipers for ear measurement

Procedure:

-

Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

-

Grouping: Randomize mice into vehicle and treatment groups.

-

Drug Administration: Administer this compound (3, 10, or 30 mg/kg) or vehicle orally (p.o.) once daily.

-

Disease Induction: On day 0, inject recombinant mouse IL-23 intradermally into one ear. The contralateral ear can serve as a control.

-

Treatment Continuation: Continue daily oral administration of this compound or vehicle for the duration of the study (e.g., 9 days).

-

Endpoint Measurement: Measure ear thickness daily using digital calipers. The change in ear thickness is the primary endpoint.

-

Data Analysis: Compare the change in ear thickness between the vehicle and this compound-treated groups.

Protocol 2: Type 1 Diabetes Model (NOD Mice)

This spontaneous model is used to assess therapeutic intervention in the development of autoimmune diabetes.

Materials:

-

This compound

-

Vehicle

-

Female NOD (Non-obese diabetic) mice

-

Blood glucose monitoring system

Procedure:

-

Animal Selection: Use female NOD mice, which spontaneously develop autoimmune diabetes.

-

Treatment Initiation: Begin treatment at an early age (e.g., 6 weeks of age) before the significant onset of insulitis.

-

Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle orally once daily for a specified period (e.g., 6 weeks).

-

Monitoring: Monitor blood glucose levels weekly. A mouse is considered diabetic when blood glucose levels exceed a predetermined threshold (e.g., >250 mg/dL) for two consecutive measurements.

-

Primary Endpoint: The primary endpoint is the incidence of diabetes over time.

-

Histology (Optional): At the end of the study, pancreata can be collected for histological analysis of insulitis.

-

Data Analysis: Use survival analysis (e.g., Kaplan-Meier curves) to compare the diabetes-free survival between treatment and vehicle groups.

Protocol 3: Pharmacodynamic Model of IFNγ Inhibition

This protocol assesses the in vivo pharmacodynamic effect of this compound on cytokine production.

Materials:

-

This compound

-

Vehicle

-

Recombinant mouse IL-12 and IL-18

-

C57BL/6 mice

-

ELISA kit for mouse IFNγ

Procedure:

-

Drug Administration: Administer single oral doses of this compound (e.g., 0.4, 2, 10 mg/kg) or vehicle to C57BL/6 mice.

-

Cytokine Challenge: At a specified time post-dose (e.g., 1-2 hours), challenge the mice with an intraperitoneal injection of IL-12 and IL-18 to induce IFNγ production.

-

Blood Collection: Collect blood samples (e.g., via retro-orbital bleeding) at a peak response time after the cytokine challenge (e.g., 6-8 hours).

-

IFNγ Measurement: Prepare plasma or serum from the blood samples and measure IFNγ concentrations using an ELISA kit.

-

Data Analysis: Calculate the percent inhibition of IFNγ production in the this compound-treated groups compared to the vehicle-treated group.

General Considerations

-

Formulation: this compound is orally bioavailable. A common vehicle for oral administration in mice is 0.5% methylcellulose or a similar suspension agent.

-

Pharmacokinetics: this compound has a half-life of over 120 minutes in mouse liver microsomes, indicating good stability.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

These protocols provide a starting point for in vivo studies with this compound. Researchers should optimize dosages, treatment schedules, and endpoints based on their specific experimental goals and disease models.

References

Application Notes and Protocols: Evaluating BMS-986202 in a Lupus Animal Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to inflammation and damage in various organs, most notably the kidneys. The pathogenesis of SLE involves complex interactions between genetic predisposition and environmental factors, with cytokine signaling pathways playing a pivotal role. Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a key mediator in the signaling of pro-inflammatory cytokines such as Type I interferons (IFNs), interleukin-12 (IL-12), and IL-23, all of which are implicated in the pathophysiology of lupus.

BMS-986202 is a potent and selective, orally active allosteric inhibitor of TYK2.[1] It uniquely binds to the pseudokinase (JH2) domain of TYK2, stabilizing an inactive conformation and thereby blocking downstream signal transduction.[2][3] This mechanism of action provides high selectivity for TYK2 over other JAK family members, potentially offering a more targeted therapeutic approach with an improved safety profile.[1] Preclinical studies have demonstrated the efficacy of TYK2 inhibition in various autoimmune models, including spontaneous and induced models of lupus.

These application notes provide detailed protocols for the evaluation of this compound in commonly used lupus animal models, guidance on data interpretation, and a summary of expected outcomes based on available preclinical data.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by inhibiting TYK2-mediated signaling pathways that are central to the inflammatory cascade in lupus.

Signaling Pathway of this compound Action

Caption: this compound allosterically inhibits TYK2, blocking signaling from Type I IFN, IL-12, and IL-23.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo pharmacodynamic effects of this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay | IC50 | Reference |

| TYK2 (JH2 domain binding) | Biochemical Assay | 0.19 nM | |

| IFNα-stimulated signaling | Kit225 T cells | 10 nM | |

| IL-23-stimulated signaling | Kit225 T cells | 12 nM | |

| CYP2C19 Inhibition | Biochemical Assay | 14 µM |

Table 2: In Vivo Pharmacodynamic Effects of this compound in Mice

| Model | Endpoint | Dose | % Inhibition | Reference |

| IL-12/IL-18 Induced | IFNγ production | 2 mg/kg | 46% | |

| IL-12/IL-18 Induced | IFNγ production | 10 mg/kg | 80% | |

| IL-23-driven acanthosis | Ear swelling | 3-30 mg/kg/day | Dose-responsive |

Experimental Protocols

Spontaneous Lupus Model: NZB/W F1 Mice

The (NZB x NZW)F1 hybrid mouse is a widely used spontaneous model of lupus, developing a disease that closely resembles human lupus nephritis.

Objective: To assess the prophylactic efficacy of this compound in delaying the onset and reducing the severity of lupus nephritis in NZB/W F1 mice.

Materials:

-

Female NZB/W F1 mice (18-20 weeks of age)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Metabolic cages for urine collection

-

ELISA kits for anti-dsDNA IgG quantification

-

Reagents for kidney histology (formalin, paraffin, H&E, and PAS stains)

Experimental Workflow:

Caption: Prophylactic treatment workflow for this compound in the NZB/W F1 lupus model.

Procedure:

-

Animal Acclimatization: House female NZB/W F1 mice under standard laboratory conditions for at least one week prior to the start of the experiment.

-

Group Allocation: At 18-20 weeks of age, randomly assign mice to treatment groups (n=10-15 per group):

-

Group 1: Vehicle control (e.g., 0.5% methylcellulose)

-

Group 2: this compound (e.g., 30 mg/kg)

-

Group 3 (Optional): Positive control (e.g., cyclophosphamide)

-

-

Drug Administration: Administer this compound or vehicle daily via oral gavage.

-

Monitoring:

-

Record body weight weekly.

-

Monitor proteinuria weekly using metabolic cages and urinary protein test strips or a quantitative assay. A sustained proteinuria level of >300 mg/dL is often considered a sign of severe nephritis.

-

-

Serum Collection: Collect blood via retro-orbital or submandibular bleeding every 2-4 weeks to measure serum anti-dsDNA antibody levels.

-

Endpoint and Tissue Collection: The study can be terminated at a fixed time point (e.g., 30-36 weeks of age) or when humane endpoints are reached. At termination, collect blood for final serological analysis and harvest kidneys and spleens.

-

Analysis:

-

Serology: Quantify serum anti-dsDNA IgG levels using ELISA.

-

Kidney Histopathology: Fix one kidney in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) staining. Score glomerulonephritis, interstitial inflammation, and vasculitis blindly by a trained pathologist.

-

Spleen Index: Weigh the spleen and calculate the spleen index (spleen weight/body weight).

-

Induced Lupus Model: Pristane-Induced Lupus in BALB/c Mice

Intraperitoneal injection of pristane in non-autoimmune mouse strains like BALB/c induces a lupus-like syndrome characterized by the production of autoantibodies and the development of lupus nephritis.

Objective: To evaluate the therapeutic effect of this compound on established disease in the pristane-induced lupus model.

Materials:

-

Female BALB/c mice (8-10 weeks of age)

-

Pristane (2,6,10,14-tetramethylpentadecane)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Materials for serum collection, proteinuria measurement, and kidney histology as described above.

Experimental Workflow:

References

Application Notes and Protocols: BMS-986202 in a Murine Model of Colitis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BMS-986202, a selective Tyrosine Kinase 2 (TYK2) inhibitor, in a preclinical mouse model of colitis. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of TYK2 inhibitors for inflammatory bowel disease (IBD).

Introduction

This compound is a potent and selective, orally bioavailable allosteric inhibitor of TYK2.[1] TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases that play a critical role in the signaling of pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type 1 Interferons (IFN).[2][3] By binding to the pseudokinase (JH2) domain of TYK2, this compound stabilizes an inactive conformation of the enzyme, thereby blocking downstream signaling pathways implicated in the pathogenesis of autoimmune and inflammatory diseases like colitis.[1] Preclinical studies have demonstrated the efficacy of TYK2 inhibition in various inflammatory models, including a mouse model of colitis.[2]

Mechanism of Action: TYK2 Signaling in Colitis

TYK2 is a key mediator of inflammatory signals in the gut. Its inhibition by this compound disrupts the signaling cascades of several cytokines that are central to the inflammatory process in colitis.

Quantitative Data Summary

While specific data for this compound in the anti-CD40 induced colitis model is not publicly available, a closely related predecessor compound, deucravacitinib (BMS-986165), has shown significant efficacy in this model. The following table summarizes the reported effects of deucravacitinib, which are expected to be comparable for this compound.

| Parameter | Vehicle Control | Deucravacitinib (50 mg/kg, twice daily) | Percent Inhibition |

| Peak Weight Loss | ~20% | ~0% | 99% |

| Histological Score | High | Low | 70% |

Data is based on studies with deucravacitinib (BMS-986165) in the anti-CD40-induced colitis model in SCID mice.

Experimental Protocols

The anti-CD40 antibody-induced colitis model in immunodeficient mice is a well-established and rapid model to study the role of innate immunity in intestinal inflammation.

Animal Model

-

Species: Severe Combined Immunodeficient (SCID) or Recombination-Activating Gene (Rag1 or Rag2) knockout mice.

-

Age: 6-8 weeks.

-

Housing: Maintained in a specific pathogen-free (SPF) facility.

Induction of Colitis

-

Reagent: Agonistic anti-mouse CD40 antibody.

-

Administration: A single intraperitoneal (i.p.) injection of the anti-CD40 antibody.

-

Dosage: The optimal dose should be titrated for each new antibody lot, typically ranging from 100-200 µg per mouse.

This compound Dosing (Inferred)

While the exact dose of this compound in this model has not been published, a dose similar to that of its predecessor, deucravacitinib, is likely to be effective.

-

Compound: this compound.

-